1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane
CAS No.: 356046-26-9
VCID: VC0017231
Molecular Formula: C12H24N6O5
Molecular Weight: 332.36 g/mol
* For research use only. Not for human or veterinary use.

Description | 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane, also known as Azido-PEG5-Azide or N3-PEG5-N3, is a chemical compound with the molecular formula C12H24N6O5 and a molecular weight of 332.36 g/mol . It is often used as a cross-linking reagent in click chemistry reactions, particularly in bioconjugation and polymer synthesis. The compound's azide groups react with alkyne-containing molecules, forming covalent bonds between different molecules. 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane is typically around 95% pure and soluble in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is stored long-term at 2-8°C . This compound's ability to cross-link makes it useful in modifying biomolecules and polymers, potentially altering their biological functions and interactions. For instance, it can attach drugs or imaging agents to proteins, enhancing therapeutic efficacy or enabling tracking in biological systems. Additionally, 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane can be used in the synthesis of functional polymers through click chemistry processes, such as producing polytriazoles with desirable solubility and biocompatibility for biomedical applications. A similar compound is 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine, also known as Amino-PEG5-Amine, which has the molecular formula C12H28N2O5 and a molecular weight of 280.36 g/mol . |
---|---|
CAS No. | 356046-26-9 |
Product Name | 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane |
Molecular Formula | C12H24N6O5 |
Molecular Weight | 332.36 g/mol |
IUPAC Name | 1-azido-2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Standard InChI | InChI=1S/C12H24N6O5/c13-17-15-1-3-19-5-7-21-9-11-23-12-10-22-8-6-20-4-2-16-18-14/h1-12H2 |
Standard InChIKey | OQHIMLOZSDFRID-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES | C(COCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Synonyms | 1,17-diazido-3,6,9,12,15-Pentaoxaheptadecane; |
PubChem Compound | 18759534 |
Last Modified | Sep 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume